molecular formula C21H28Cl2N2O3 B2675435 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride CAS No. 1177835-58-3

1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride

Cat. No.: B2675435
CAS No.: 1177835-58-3
M. Wt: 427.37
InChI Key: RJOOVVCQZKETCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical entity . It is also known as 1-(2-HYDROXY-4-[3-[4-(2-HYDROXYETHYL)-1-PIPERAZINYL]PROPOXY]-3-PROPYLPHENYL)ETHANONE, DIMALEATE SALT . Its linear formula is C28H40N2O12 and it has a molecular weight of 596.637 .

Scientific Research Applications

Electrochemical Synthesis and Phenylpiperazine Derivatives

Research conducted by Nematollahi and Amani (2011) demonstrates the electrochemical synthesis of new phenylpiperazine derivatives, highlighting a method that provides an environmentally friendly, reagent-less pathway for creating these compounds. This process involves the electrochemical oxidation of compounds similar in structure to the one , underlining its potential utility in synthesizing novel derivatives with possible pharmacological or material science applications (Nematollahi & Amani, 2011).

Biological Properties of Phenylpiperazine Derivatives

Gevorgyan et al. (2017) synthesized compounds structurally related to "1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride" and evaluated them for anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. Their work contributes to understanding how modifications to the phenylpiperazine core can influence biological activity, providing insights into the therapeutic potential of such derivatives (Gevorgyan et al., 2017).

Antimicrobial Activities of Piperazine Derivatives

Mandala et al. (2013) reported the synthesis of novel piperazine derivatives and assessed their antimicrobial efficacy. This research underscores the potential of piperazine-based compounds, similar to the one , for use as antimicrobial agents. Their findings could inform the development of new treatments for infections, indicating the broader implications of research on such chemical structures (Mandala et al., 2013).

Vibrational and DFT Studies on Arylpiperazine-Based Drugs

A study by Onawole et al. (2017) focused on the vibrational assignments and computational assessment of biochemical properties of a synthesized arylpiperazine-based drug, closely related to the compound . Their work, which involves molecular docking to predict interactions with human receptors, provides a foundation for understanding how similar compounds might interact with biological targets, offering a pathway for the design of new therapeutic agents (Onawole et al., 2017).

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.2ClH/c1-17(24)18-7-9-21(10-8-18)26-16-20(25)15-22-11-13-23(14-12-22)19-5-3-2-4-6-19;;/h2-10,20,25H,11-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOOVVCQZKETCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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